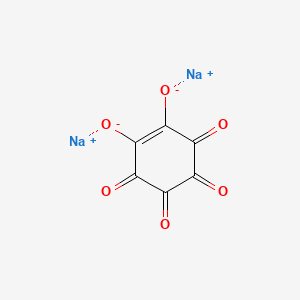

Rhodizonic acid disodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C6Na2O6 |

|---|---|

分子量 |

214.04 g/mol |

IUPAC 名称 |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;/q;2*+1/p-2 |

InChI 键 |

SXWPCWBFJXDMAI-UHFFFAOYSA-L |

规范 SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

The Dawn of a Colorful Compound: A Technical History of Rhodizonic Acid and its Disodium Salt

A deep dive into the 19th-century discovery and early characterization of rhodizonic acid, a compound that paved the way for new analytical methods and continues to find relevance in modern chemistry.

This technical guide, intended for researchers, scientists, and drug development professionals, chronicles the discovery and historical context of rhodizonic acid and its disodium (B8443419) salt. We will delve into the original experimental protocols, present the limited quantitative data from early studies, and visualize the logical and experimental workflows of the time.

Discovery and Etymology

Rhodizonic acid was first identified in 1837 by the Austrian chemist Johann Florian Heller.[1] His discovery was a result of analyzing the products formed from the high-temperature reaction of potassium carbonate and charcoal.[1] The name "rhodizonic acid" is derived from the Greek word "rhodizein," meaning "to tinge red," a nod to the characteristic red color of its salts.[1] Heller's work on this new acid was a significant part of his doctoral thesis.

Early Synthesis and Characterization

The initial synthesis of a rhodizonate salt, specifically potassium rhodizonate, was achieved through a rudimentary but effective process reflective of the experimental techniques of the 19th century. While Heller's original 1837 publication in Justus Liebigs Annalen der Pharmacie provides the foundational account, this guide also incorporates later 19th and early 20th-century refinements for a comprehensive historical perspective.

Heller's Original Experimental Protocol for Potassium Rhodizonate

The following protocol is a reconstruction based on historical accounts of Heller's work. It is important to note that the precision and safety standards of modern chemistry were not in place at the time of this discovery.

Objective: To produce potassium rhodizonate from the reaction of potassium carbonate and charcoal.

Materials:

-

Potassium carbonate (K₂CO₃)

-

Charcoal (Carbon, C)

-

Crucible

-

Furnace or other high-temperature heat source

-

Water (H₂O)

-

Ethanol (C₂H₅OH)

-

Filter paper

Methodology:

-

A mixture of potassium carbonate and charcoal was placed in a crucible.

-

The crucible was heated to a high temperature in a furnace. This process would have resulted in a complex mixture of products, including potassium metal and carbon monoxide, which would then react further.

-

After cooling, the solid reaction mass was treated with a limited amount of water to dissolve the soluble components.

-

The resulting solution was filtered to remove unreacted charcoal and other insoluble byproducts.

-

Ethanol was added to the aqueous filtrate. The lower solubility of potassium rhodizonate in the ethanol-water mixture would cause it to precipitate out of the solution.

-

The precipitate, potassium rhodizonate, was collected by filtration and dried.

The resulting potassium rhodizonate would have appeared as a dark, crystalline solid with a characteristic reddish or violet hue.

Preparation of Rhodizonic Acid and Disodium Rhodizonate

Subsequent to the isolation of the potassium salt, rhodizonic acid itself and other salts, including the disodium salt, could be prepared.

Protocol for the Preparation of Rhodizonic Acid:

-

An aqueous solution of potassium rhodizonate was prepared.

-

A strong acid, such as sulfuric acid (H₂SO₄), was added to the solution.

-

This would precipitate the less soluble rhodizonic acid, which could then be isolated by filtration.

Protocol for the Preparation of Disodium Rhodizonate:

-

A solution of rhodizonic acid was neutralized with a sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution.

-

The disodium rhodizonate could then be isolated by evaporation of the water or by precipitation with a suitable organic solvent.

Early Quantitative Data

| Compound | Property | Reported Value/Observation |

| Potassium Rhodizonate | Appearance | Dark red to violet crystalline solid |

| Solubility in Water | Sparingly soluble | |

| Solubility in Ethanol | Very slightly soluble | |

| Disodium Rhodizonate | Appearance | Dark brown solid |

| Stability (aqueous solution) | Decomposes over several days | |

| Rhodizonic Acid | Appearance | Orange to deep-red crystals |

| Form | Often obtained as a dihydrate |

Historical Significance and Early Applications

The discovery of rhodizonic acid and its salts was significant for several reasons. It represented a new organic compound with interesting chromophoric properties. The most notable early application of rhodizonic acid and its salts was in the field of analytical chemistry.

The disodium salt, in particular, became a valuable reagent for the detection of certain metal ions, most famously lead and barium. The reaction of sodium rhodizonate with these metals in solution produces distinctly colored precipitates, allowing for their qualitative identification. This application in analytical chemistry represented a practical and important use for this newly discovered compound.

Conclusion

The discovery of rhodizonic acid by Johann Heller in 1837 was a product of the burgeoning field of organic chemistry in the 19th century. The initial synthesis from potassium carbonate and charcoal, though simple in its description, represented a significant experimental achievement for its time. The subsequent characterization of its salts, particularly the disodium salt, and the discovery of their utility in analytical chemistry, cemented the importance of this colorful compound in the history of chemistry. This early work laid the foundation for over a century of further research into the properties and applications of rhodizonic acid and its derivatives, a testament to the enduring legacy of Heller's initial discovery.

References

An In-depth Technical Guide to Rhodizonic Acid Disodium Salt: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of rhodizonic acid disodium (B8443419) salt. The information is curated to support research and development activities, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Identity and Structure

Rhodizonic acid disodium salt, a compound with the chemical formula C₆Na₂O₆, is the sodium salt of rhodizonic acid.[1][2][3][4] It is also commonly known by several synonyms, including Sodium rhodizonate, 5,6-Dihydroxy-5-cyclohexene-1,2,3,4-tetrone disodium salt, and Disodium 3,4,5,6-tetraoxocyclohex-1-en-1,2-ylene dioxide.[5][6] The structure of the rhodizonate dianion is characterized by a six-membered carbon ring with two adjacent enolate groups and four ketone groups. This structure exhibits aromaticity due to the delocalization of the negative charges and the π-electrons across the ring system.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound salt is presented in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆Na₂O₆ | [1][2][3][4] |

| Molecular Weight | 214.04 g/mol | [2][3][4] |

| Appearance | Fine crystalline powder; Green-gray to dark green | [2][5] |

| Melting Point | >300 °C | [2][3][4][8] |

| Bulk Density | 620 kg/m ³ | [3][4][8] |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in water, slightly soluble in soda solution, insoluble in alcohol. Aqueous solutions are orange-red. | [5][9] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. Aqueous solutions are unstable and should be prepared fresh. | [2][5][7] |

| Storage | Store at +15°C to +25°C in a dry, well-ventilated place. | [2][3][8] |

Table 3: Acidity and Spectral Data

| Property | Value | Conditions | Reference(s) |

| pKa₁ (Rhodizonic Acid) | 4.378 ± 0.009 | 25 °C | [7] |

| pKa₂ (Rhodizonic Acid) | 4.652 ± 0.014 | 25 °C | [7] |

| UV-Vis (λmax) | 317 - 320 nm | In 0.1 mol/l Hydrochloric Acid | [4][8] |

| ¹³C NMR (Rhodizonic Acid) | ~92, 141, 190 ppm | Acidic aqueous medium (pD=2) | [10] |

| ¹³C NMR (Rhodizonate) | ~177 ppm | Alkaline aqueous medium (pD=10) | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound salt are provided below.

Synthesis of this compound Salt

While a specific, detailed protocol for the synthesis of this compound salt was not found in the reviewed literature, a general synthetic route involves the oxidation of myo-inositol.[7] Another reported starting material is the disodium salt of tetrahydroxy-p-benzoquinone.[1] The following is a conceptual workflow based on these starting materials.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.ws [chem.ws]

- 4. EP0262227B1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]

- 5. 101.200.202.226 [101.200.202.226]

- 6. RHODIZONIC ACID DIHYDRATE(118-76-3) IR Spectrum [m.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pennwest.edu [pennwest.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Unveiling the Research Applications of Rhodizonic Acid Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodizonic acid disodium (B8443419) salt, a versatile organic compound, serves as a critical reagent in various scientific and research applications. Its ability to form intensely colored complexes with specific metal ions has established it as an invaluable tool in analytical chemistry, environmental science, and histology. This in-depth technical guide explores the core uses of rhodizonic acid disodium salt in research, providing detailed experimental protocols, quantitative data, and visual workflows to support its practical implementation. While its primary utility lies in detection and staining, this guide will also address the current landscape of its application, or lack thereof, in fields such as drug development and cell signaling research.

Core Applications in Research

The research applications of this compound salt are predominantly centered on its chromogenic and chelating properties.[1] It is widely utilized for the detection and quantification of various metal ions, most notably lead and barium.[2][3][4][5] Its utility extends to histological staining, where it aids in the visualization of specific metal deposits within tissue samples.[6][7]

Analytical Chemistry and Environmental Testing

In analytical chemistry, this compound salt is a key component in colorimetric assays for identifying heavy metal contamination in various samples, including water and soil.[2][6] The formation of distinctively colored precipitates upon reaction with specific metal ions allows for both qualitative and quantitative analysis.

Forensic Science

A significant application of this compound salt is in forensic science for the detection of gunshot residue.[4][8][9] The "Sodium Rhodizonate Test" is a standard method used to identify lead residues around suspected bullet holes, on clothing, or on the hands of a suspected shooter.[3][8][9]

Histology and Pathology

In the medical research field, this salt is employed in specialized staining techniques to visualize metal deposits in tissues, which can be crucial for toxicological studies and the diagnosis of certain diseases.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound salt in various research protocols.

| Parameter | Value | Application | Reference |

| Purity | ≥98% | General Laboratory Use | [6] |

| pH for Lead Detection | 2.8 | Gunshot Residue Analysis | [5][8] |

| Hydrochloric Acid Concentration | 5% | Confirmatory step in lead test | [2][8] |

| Sodium Bitartrate (B1229483) Concentration | 1.9 g in 100mL H₂O | Buffer for lead detection | [8] |

| Tartaric Acid in Buffer | 1.9 g in 100mL H₂O | Buffer for lead detection | [8] |

| Detection Limit for Lead (Pb) | 0.6 µg L⁻¹ | Colorimetric assay in water | [5] |

| Detection Limit for Copper (Cu) | 1.2 µg L⁻¹ | Colorimetric assay in water | [5] |

Table 1: Quantitative Parameters for this compound Salt Applications

Experimental Protocols

Sodium Rhodizonate Test for Lead Detection (Gunshot Residue)

This protocol details the direct application method for detecting lead residues on a surface.

Reagent Preparation:

-

Sodium Rhodizonate Solution: Prepare a saturated solution by dissolving this compound salt in distilled water until a small amount of powder remains undissolved. This solution should be prepared fresh for immediate use as it is not suitable for long-term storage.[8] The solution should have the color of strong tea.[8]

-

pH 2.8 Buffer Solution: Dissolve 1.9 grams of sodium bitartrate and 1.9 grams of tartaric acid in 100mL of distilled water.[8] This solution is stable for up to one year when stored in a clean, labeled bottle.[8]

-

5% Hydrochloric Acid (HCl) Solution: Prepare a 5% (v/v) solution of hydrochloric acid in distilled water.

Procedure:

-

Control Test: Before testing the evidence, perform a control test by placing a faint mark with a known lead source (e.g., a lead bullet) on a piece of filter paper or a discrete area of the evidence.[8]

-

Application of Sodium Rhodizonate: Spray the questioned area with the saturated sodium rhodizonate solution. The area will turn a yellow-orange color.[8]

-

Application of Buffer: Immediately spray the same area with the pH 2.8 buffer solution. This will eliminate the yellow background color.[8] A pink color will appear in the presence of heavy metals.[3][8]

-

Confirmatory Step: Spray the area with the 5% HCl solution. If lead is present, the pink color will fade and a blue-violet color will develop.[3][8]

-

Documentation: Photograph the results immediately, as the colors can fade quickly.[2]

Bashinski Transfer Method for Dark Surfaces

This method is recommended for dark-colored items where color changes may be difficult to visualize directly.[8]

Procedure:

-

Place a piece of filter paper over the questioned area.

-

Uniformly dampen the filter paper with 15% glacial acetic acid.[8]

-

Cover the damp filter paper with several layers of dry filter paper.

-

Apply a hot iron and press until all layers of filter paper are dry.[8]

-

The lead residue will be transferred to the filter paper that was in direct contact with the evidence.

-

Process this filter paper using the direct application protocol described above.

This compound Salt in Drug Development and Signaling Pathways: An Evidence Gap

Despite its well-established role in analytical chemistry, a comprehensive review of the scientific literature reveals a notable absence of this compound salt in the context of drug development and the modulation of cellular signaling pathways. Searches for its pharmacological or toxicological properties in relation to therapeutic applications have not yielded significant findings.[10] The compound is generally described as a "biological material or organic compound that is widely used in life science research" in a very broad sense, primarily as an indicator.[11][12]

There is no current evidence to suggest that this compound salt is being investigated as a potential therapeutic agent or as a tool to probe specific biological signaling cascades. Its chemical properties are leveraged for its reactivity with metals, a function that does not directly translate to interaction with biological macromolecules in a therapeutic or signaling context. Therefore, for professionals in drug development, the utility of this compound salt is likely limited to analytical support, such as detecting heavy metal contaminants in drug formulations or environmental samples, rather than as a pharmacologically active compound.

Conclusion

This compound salt is a powerful and specific reagent for the detection of heavy metals, with particularly well-documented applications in forensic science and analytical chemistry. The detailed protocols provided in this guide offer a practical framework for its implementation in these areas. While its utility in these fields is clear, it is equally important for the research and drug development community to recognize the current limitations of its application. There is no substantial body of evidence to support its use in modulating signaling pathways or as a candidate for drug development. Future research may uncover novel biological activities, but for now, its role remains firmly in the realm of analytical detection and staining.

References

- 1. This compound salt [rhodizonic_acid_disodium_salt.moneidechem.com]

- 2. nist.gov [nist.gov]

- 3. Archived | Firearms Examiner Training | Sodium Rhodizonate Test | National Institute of Justice [nij.ojp.gov]

- 4. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. portal.ct.gov [portal.ct.gov]

- 9. Module 12 :: Sodium Rhodizonate Test [archive.gfjc.fiu.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. medchemexpress.com [medchemexpress.com]

Rhodizonic Acid Disodium Salt (CAS 523-21-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodizonic acid disodium (B8443419) salt, with the CAS number 523-21-7, is an organic salt recognized for its potent chromogenic and complexing properties.[1] This guide provides an in-depth overview of its chemical and physical characteristics, analytical applications, and relevant experimental protocols. It is designed to be a valuable resource for professionals in research, analytical chemistry, and pharmaceutical development. The compound's primary utility lies in its ability to form intensely colored complexes with various metal ions, making it a crucial reagent for their detection and quantification.[1][2]

Physicochemical Properties

Rhodizonic acid disodium salt is a dark violet to black powder that is soluble in water.[1] Its aqueous solutions are typically orange to yellow, depending on the concentration, but are unstable and should be freshly prepared for optimal performance.[3][4] The stability of its aqueous solutions can be enhanced at a pH below 3.[4]

Table 1: Physicochemical Data for this compound Salt

| Parameter | Value | Reference(s) |

| CAS Number | 523-21-7 | [1] |

| Molecular Formula | C₆Na₂O₆ | [1][5] |

| Molecular Weight | 214.04 g/mol | [1][5] |

| Appearance | Dark violet to black powder | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| Solubility | Soluble in water | [1][3][4] |

| Melting Point | >300 °C | [6] |

| pH (1% aqueous solution) | ~7.0 - 9.0 | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, dark place | [1] |

Synthesis

The synthesis of high-purity this compound salt typically involves a multi-step chemical process. A common method is the oxidation of myo-inositol with nitric acid to produce rhodizonic acid. This is followed by a neutralization step with a sodium base to form the disodium salt. The process requires precise control of temperature and pH, and the final product is purified through techniques such as solvent extraction, precipitation, and recrystallization.[1]

Analytical Applications

The primary application of this compound salt is as a highly sensitive colorimetric reagent for the detection and quantification of various metal ions. It forms distinctively colored complexes with metals such as lead, barium, and strontium.[1][7][8] This property is exploited in diverse fields including environmental monitoring, industrial quality control, and forensic science.[1][7]

Table 2: Quantitative Analytical Data

| Analyte | Method | Detection Limit (LOD) | Molar Absorptivity (ε) | Reference(s) |

| Lead (Pb²⁺) | Spot Test | 0.1 µg | Not specified | [3][8] |

| Barium (Ba²⁺) | Spot Test | 0.25 µg | Not specified | [8] |

| Lead (Pb²⁺) | Colorimetric Filtration | 0.6 µg/L | Not specified | [8] |

| Copper (Cu²⁺) | Colorimetric Filtration | 1.2 µg/L | Not specified | [8] |

Table 3: Stability Constants of Metal-Rhodizonate Complexes

| Metal Ion | Method | Log K | Reference(s) |

| Copper (II) | Potentiometric Titration | Log K₁: 4.85, Log K₂: 3.90 | [9] |

| Nickel (II) | Potentiometric Titration | Log K₁: 4.20, Log K₂: 3.35 | [9] |

| Manganese (II) | Potentiometric Titration | Log K₁: 3.60, Log K₂: 2.85 | [9] |

| Cobalt (II) | Potentiometric Titration | Log K₁: 4.00, Log K₂: 3.20 | [9] |

| Zinc (II) | Potentiometric Titration | Log K₁: 4.30, Log K₂: 3.50 | [9] |

| Cadmium (II) | Potentiometric Titration | Log K₁: 3.80, Log K₂: 3.00 | [9] |

| Vanadyl (II) | Potentiometric Titration | Log K₁: 5.20, Log K₂: 4.30 | [9] |

| Uranyl (II) | Potentiometric Titration | Log K₁: 5.50, Log K₂: 4.60 | [9] |

| Calcium (II) | Potentiometric Titration | Log K₁: 3.20, Log K₂: 2.50 | [9] |

| Magnesium (II) | Potentiometric Titration | Log K₁: 3.00, Log K₂: 2.30 | [9] |

| Aluminum (III) | Potentiometric Titration | Log K₁: 6.00, Log K₂: 5.10 | [9] |

Note: Stability constants (Log K) are a measure of the strength of the interaction between the metal ion and the ligand.

Experimental Protocols

Qualitative Spot Test for Lead

This protocol is widely used in forensic science for the detection of lead in gunshot residue.

Materials:

-

Saturated solution of this compound salt in distilled water (freshly prepared).

-

Buffer solution (pH 2.8) containing 15 g of tartaric acid and 19 g of sodium bitartrate (B1229483) per liter of distilled water.[3]

-

5% (v/v) Hydrochloric acid (HCl) solution.

-

Filter paper.

-

Droppers.

Procedure:

-

Place a small sample of the material to be tested on a piece of filter paper.

-

Add one drop of the buffer solution to the sample.

-

Add one drop of the saturated this compound salt solution. A pink or red coloration indicates the possible presence of lead or other heavy metals.[1]

-

To confirm the presence of lead, add one drop of 5% HCl solution. If the pink/red color transitions to a blue-violet color, the presence of lead is confirmed.[1]

Caption: Workflow for the qualitative spot test for lead.

Spectrophotometric Determination of Barium

This protocol outlines the use of this compound salt as an indicator in the titrimetric determination of sulfate (B86663) by titration with barium chloride.

Materials:

-

This compound salt test paper (prepared by soaking filter paper in a solution of the salt and drying).

-

Standard solution of barium chloride (BaCl₂).

-

Sample solution containing sulfate ions.

-

Apparatus for titration.

Procedure:

-

Titrate the sulfate-containing sample solution with the standard barium chloride solution.

-

Periodically, remove a drop of the solution and spot it onto the this compound salt test paper.

-

The endpoint of the titration is indicated by a color change on the test paper from the yellow-orange of the indicator to the red-brown of the barium rhodizonate complex, signifying the presence of excess barium ions.

Chelation and Color Formation

The analytical utility of this compound salt is based on its ability to act as a chelating agent, forming stable, colored complexes with metal ions. The rhodizonate dianion possesses multiple oxygen atoms that can coordinate with a central metal ion.

Caption: Chelation of a metal ion by the rhodizonate dianion.

Relevance for Drug Development Professionals

While not a therapeutic agent itself, this compound salt serves as a valuable analytical tool in drug development and manufacturing. Its primary role is in the quality control of raw materials and final drug products, specifically for the detection and quantification of heavy metal impurities. Regulatory agencies such as the FDA and EMA have stringent limits on heavy metal content in pharmaceuticals, making sensitive and reliable analytical methods essential. The use of this compound salt in, for example, limit tests for lead and barium can help ensure product safety and compliance.

Safety and Handling

This compound salt may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[10] It is considered to have low hazard for usual industrial handling.[10] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[10] It is stable under normal temperatures and pressures but is incompatible with strong oxidizing agents.[10]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

- 1. US6800485B2 - Chemical spot test for lead in paint and other media - Google Patents [patents.google.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. datapdf.com [datapdf.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound salt indicator for sulfate titration 523-21-7 [sigmaaldrich.com]

- 7. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of Rhodizonic Acid Disodium Salt: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory synthesis of rhodizonic acid disodium (B8443419) salt, a versatile reagent with significant applications in analytical chemistry and materials science. The document details two primary synthesis routes, starting from myo-inositol and glyoxal (B1671930), respectively. It includes comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Rhodizonic acid disodium salt (Na₂C₆O₆) is a chemical compound that serves as a sensitive indicator for various metal ions, most notably lead and barium.[1][2] Its ability to form distinctly colored complexes makes it an invaluable tool in analytical chemistry, particularly in forensic science for the detection of gunshot residue.[1] The compound exists as a dark green to black crystalline powder and is soluble in water, forming an orange-red solution.[3][4] However, aqueous solutions of the salt are unstable and should be freshly prepared for optimal performance.[3] This guide outlines reliable methods for its synthesis in a laboratory setting.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound salt is presented below.

| Property | Value | Reference |

| Chemical Formula | C₆Na₂O₆ | [4] |

| Molecular Weight | 214.04 g/mol | [4] |

| Appearance | Grey-green to dark green crystalline powder | [4] |

| Melting Point | >300 °C | [5] |

| Solubility | Soluble in water | [3] |

| Purity (by titration) | ≥ 98% | [4] |

| Spectral Data | Characteristic Peaks/Signals | Reference |

| FT-IR (KBr, cm⁻¹) | Data not explicitly found in searches | |

| ¹³C NMR (D₂O/NaOD, ppm) | A solitary singlet around 158 ppm | [6] |

Synthesis Methodologies

Two primary routes for the synthesis of this compound salt are detailed below: the oxidation of myo-inositol and a multi-step process starting from glyoxal.

Synthesis from myo-Inositol

This method involves the oxidation of myo-inositol using nitric acid to form an intermediate that is subsequently converted to the disodium salt. The following protocol is based on the established procedure by Preisler and Berger.

Experimental Protocol:

-

Step 1: Oxidation of myo-Inositol

-

In a suitable reaction vessel, dissolve myo-inositol in concentrated nitric acid.

-

Heat the mixture gently to initiate the oxidation process. The reaction is exothermic and will produce nitrogen oxides; therefore, it must be performed in a well-ventilated fume hood.

-

Continue heating until the evolution of brown fumes ceases, indicating the completion of the primary oxidation.

-

Cool the reaction mixture and evaporate it to a syrup under reduced pressure.

-

-

Step 2: Formation of the Disodium Salt

-

Dissolve the resulting syrup in water.

-

Carefully neutralize the solution with a concentrated solution of sodium hydroxide (B78521) until the solution is alkaline.

-

The disodium salt of rhodizonic acid will precipitate from the solution.

-

Collect the precipitate by filtration and wash it with a cold solution of sodium acetate, followed by ethanol, to remove impurities.[7]

-

Dry the final product under vacuum.

-

Yield: The yield for this synthesis is not explicitly stated in the immediate search results but this method is described as providing the salt with good purity.[2]

Synthesis from Glyoxal

This synthetic route involves the initial formation of the disodium salt of tetrahydroxy-p-benzoquinone from glyoxal, which is then oxidized to produce this compound salt.[8]

Experimental Protocol:

-

Step 1: Synthesis of Disodium Tetrahydroxy-p-benzoquinone

-

In a 5-liter, three-necked round-bottomed flask equipped with a thermometer, an air-inlet tube, and an outlet tube, prepare a solution of anhydrous sodium sulfite (B76179) (400 g, 3.17 moles) and anhydrous sodium bicarbonate (150 g, 1.79 moles) in 3 liters of water.[5]

-

Heat the solution to 40-45 °C.

-

Add 600 g (480 ml, 3.11 moles) of a 30% glyoxal solution.[5]

-

Draw a brisk stream of air through the solution for 1 hour without external heating. Greenish-black crystals of the sodium salt of tetrahydroxyquinone (B1683115) will begin to separate.[5]

-

After 1 hour, warm the flask to 80-90 °C over a period of an hour.[5]

-

Stop the air current, heat the mixture to incipient boiling, and then set it aside for 30 minutes.[5]

-

Cool the mixture to 50 °C and collect the precipitate by filtration.[5]

-

Wash the collected salt successively with 50 ml of cold 15% sodium chloride solution, 50 ml of cold 1:1 methanol-water, and 50 ml of methanol.[5] The air-dried salt weighs approximately 20-21 g.[5]

-

-

Step 2: Oxidation to this compound Salt

-

While the direct oxidation of the disodium salt of tetrahydroxy-p-benzoquinone to this compound salt is mentioned as the subsequent step, a detailed, specific protocol for this conversion was not found in the provided search results.[8] This step typically involves a suitable oxidizing agent.

-

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound salt from myo-inositol.

Caption: Synthesis workflow for this compound salt from myo-inositol.

Conclusion

The synthesis of this compound salt can be successfully achieved in a laboratory setting through well-established chemical routes. The choice of starting material, either myo-inositol or glyoxal, will depend on the availability of reagents and the desired scale of production. Careful adherence to the experimental protocols, particularly with respect to reaction conditions and safety precautions, is essential for obtaining a high-purity product. The instability of its aqueous solutions necessitates fresh preparation for its use as a reliable analytical reagent. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this important chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. EP0262227B1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. CSUSB ScholarWorks - Meeting of the Minds: The Preparation of Croconic and Rhodizonic Acid [scholarworks.lib.csusb.edu]

An In-depth Technical Guide to the Solubility of Rhodizonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of rhodizonic acid disodium (B8443419) salt (CAS 523-21-7), a vital compound in various analytical and synthetic applications. This document compiles available data on its solubility in different solvents, outlines general experimental methodologies for solubility determination, and presents logical workflows for its synthesis and application.

Core Topic: Solubility Profile

Rhodizonic acid disodium salt, a derivative of rhodizonic acid, is recognized for its utility as a sensitive reagent for the detection of various metal ions.[1] Its effectiveness in these applications is intrinsically linked to its solubility characteristics. The stability of its solutions is also a critical factor, as aqueous solutions are known to be unstable and are recommended to be prepared fresh before use.[2][3]

Quantitative Solubility Data

Quantitative data on the solubility of this compound salt is limited in publicly available literature. However, one specific data point has been identified and is presented below. It is important to note the specific conditions under which this solubility was determined, as they significantly impact the results.

| Solvent | Temperature | pH | Conditions | Solubility |

| Water (H₂O) | 60°C | 2 | Ultrasonic and warming | 1.96 mg/mL |

Qualitative Solubility Data

Qualitative descriptions of the solubility of this compound salt are more commonly reported in chemical literature and safety data sheets. These are summarized in the table below.

| Solvent | Solubility Description | Appearance of Solution |

| Water | Soluble[4][5][6][7][8][9][10][11] | Clear, orange-red or orange[2][12] |

| Soda Solution / Sodium Bicarbonate Solution | Slightly soluble[2][12] | - |

| Alcohol (general) | Insoluble[2][12] | - |

Experimental Protocols

General Protocol for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound salt to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

To accelerate dissolution, especially for kinetic solubility measurements, methods like ultrasonication and warming can be employed, as noted in the quantitative data found.

-

-

Separation of Undissolved Solid:

-

After reaching equilibrium, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to ensure all particulate matter is removed.

-

-

Quantification of Solute:

-

A known volume of the clear, saturated filtrate is carefully collected.

-

The concentration of the dissolved this compound salt in the filtrate is then determined using a suitable analytical technique. Given the chromophoric nature of the compound, UV-Visible spectrophotometry would be an appropriate method. A calibration curve would first be generated using solutions of known concentrations.

-

Alternatively, gravimetric analysis could be performed by evaporating the solvent from a known volume of the filtrate and weighing the remaining solid residue.

-

-

Data Reporting:

-

The solubility is then expressed in appropriate units, such as mg/mL, g/L, or molarity, along with the specific solvent, temperature, and any other relevant conditions (e.g., pH).

-

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound salt.

Synthesis Workflow

The synthesis of this compound salt can be achieved through the oxidation of a suitable precursor followed by neutralization. One common pathway involves the use of myo-inositol.

Analytical Workflow for Heavy Metal Detection

This compound salt is widely used as a colorimetric reagent for the detection of heavy metals, such as lead. The following workflow outlines the typical steps in such an analytical procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. 101.200.202.226 [101.200.202.226]

- 3. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 4. CAS 523-21-7: Sodium rhodizonate | CymitQuimica [cymitquimica.com]

- 5. Sodium Rhodizonate, 1 g | Flinn Scientific [flinnsci.com]

- 6. chembk.com [chembk.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Sodium rhodizonate, GR 99%+ 523-21-7 India [ottokemi.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 523-21-7 CAS | SODIUM RHODIZONATE | Laboratory Chemicals | Article No. 05985 [lobachemie.com]

- 12. China Sodium rhodizonate with CAS 523-21-7 factory and manufacturers | Unilong [unilongmaterial.com]

An In-depth Technical Guide to the Stability and Storage of Rhodizonic Acid Disodium Salt

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodizonic acid disodium (B8443419) salt (Na₂C₆O₆, CAS: 523-21-7) is a chemical indicator widely used in analytical chemistry, notably for the detection of barium, strontium, and lead. Its utility is critically dependent on its purity and stability. This document provides a comprehensive technical overview of the factors influencing the stability of Rhodizonic acid disodium salt and outlines best practices for its storage and handling. While the solid form is generally stable under recommended conditions, its aqueous solutions are notably unstable. This guide synthesizes available data on thermal, light, and atmospheric stability, provides recommended storage protocols, and details methodologies for stability assessment.

Physicochemical Properties

This compound salt is typically a dark green or gray-green crystalline powder.[1][2][3] It is soluble in water, yielding a clear, orange-red solution.[4][5] Key physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆Na₂O₆ | [1][2] |

| Molecular Weight | 214.04 g/mol | [1] |

| Physical State | Solid Powder | [1][2][3] |

| Melting Point | >300 °C (Decomposes) | [1][2][3] |

| Water Solubility | Soluble | [4][5][6][7] |

| Appearance | Dark green to gray-green | [1][2] |

Factors Affecting Stability

The stability of this compound salt is influenced by several environmental factors, particularly in its aqueous state. The solid form is considered stable under normal temperatures and pressures when stored correctly.[1][6][8]

3.1 Moisture and Humidity The anhydrous form of the parent acid is known to be highly hygroscopic.[9] While data on the hygroscopicity of the disodium salt is limited, it is critical to protect it from moisture. Storage in well-sealed receptacles is mandatory to prevent hydration and potential degradation.[2][8]

3.2 Temperature The solid material has a high decomposition temperature of over 300 °C.[1] However, elevated temperatures below this point can accelerate degradation, especially in the presence of other stressors. Hazardous thermal decomposition can yield carbon monoxide and carbon dioxide.[1][2]

3.3 Light Exposure to light can contribute to the degradation of rhodizonates.[9] Therefore, the material should be stored in the dark or in opaque containers to minimize photodecomposition.[6]

3.4 pH (Aqueous Solutions) The stability of this compound salt is highly pH-dependent in aqueous solutions.

-

Neutral/Basic Solutions: In neutral or basic solutions (pH > 8), the rhodizonate anion is susceptible to rapid degradation.[9] Aqueous solutions are generally unstable and should be freshly prepared for use.[4][6] Some sources recommend preparing new solutions every other day.[4]

-

Acidic Solutions: Stability is significantly enhanced in acidic conditions. In solutions below pH 3, the dianion is protonated to form rhodizonic acid, which increases the solution's half-life from approximately one hour to about ten hours.[4][10]

3.5 Incompatible Materials The compound should not be stored with strong oxidizing agents, as they can cause rapid decomposition.[1][2][6][8] Contact with strong acids and alkalis should also be avoided during storage.[8]

Quantitative Stability Data

Quantitative stability data for solid this compound salt is not widely available in peer-reviewed literature. The most reliable quantitative data pertains to the stability of its aqueous solutions.

| Condition | Matrix | Parameter | Value | Reference(s) |

| pH < 3 | Aqueous Solution | Half-life | ~10 hours | [4][10] |

| Neutral pH | Aqueous Solution | Half-life | ~1 hour | [10] |

| pH 8.3 (in oxygen) | Aqueous Solution | Stability | Decomposes | [9] |

| pH 8.3 (no oxygen) | Aqueous Solution | Stability | Stable for days | [9] |

Recommended Storage Conditions

To ensure maximum shelf-life and chemical integrity, the following storage conditions are recommended for solid this compound salt:

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (15–25 °C).[6][11] | Prevents thermal degradation. |

| Atmosphere | Store in a dry, well-ventilated area.[1][2][8] | Minimizes exposure to humidity. |

| Container | Keep in a tightly closed, opaque container.[1][2][3][8] | Protects from moisture and light. |

| Incompatibles | Store away from strong oxidizing agents, acids, and alkalis.[1][8] | Prevents chemical reactions. |

For solutions, it is strongly recommended to prepare them fresh before use. If short-term storage is necessary, acidify the solution to a pH below 3 and store it refrigerated and protected from light.

Visualization of Pathways and Workflows

Degradation Pathway in Aqueous Solution

The following diagram illustrates the known transformation pathways of the rhodizonate anion in aqueous solutions under different conditions.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. fishersci.com [fishersci.com]

- 6. Sodium rhodizonate | 523-21-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 9. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 10. dl.astm.org [dl.astm.org]

- 11. This compound salt CAS 523-21-7 | 106595 [merckmillipore.com]

An In-depth Technical Guide on the Chromogenic Properties of Rhodizonic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chromogenic properties of rhodizonic acid disodium (B8443419) salt, its applications as a chemical indicator, and detailed experimental protocols for its use.

Introduction

Rhodizonic acid disodium salt (C₆Na₂O₆) is a versatile organic compound widely recognized for its distinct color-changing properties in the presence of various metal ions.[1][2] This characteristic makes it a valuable reagent in analytical chemistry, particularly for the qualitative and quantitative determination of specific elements, most notably lead and barium.[1][2] Its utility also extends to the titration of sulfates.[3] The formation of colored complexes, which are often insoluble precipitates, is the basis for its function as an indicator in various analytical and forensic applications, including the detection of gunshot residue.[4] The color of these complexes is frequently dependent on the pH of the medium, allowing for increased selectivity in analytical procedures.[5]

Physicochemical and Chromogenic Properties

This compound salt is a grey-green to dark green crystalline powder that is soluble in water, forming an orange-red solution.[6] The aqueous solution is unstable and should be freshly prepared for optimal performance.[6] The stability of the solution can be enhanced by acidification to a pH below 3.[6]

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆Na₂O₆ | |

| Molecular Weight | 214.04 g/mol | |

| Appearance | Grey-green to dark green crystalline powder | |

| Solubility | Soluble in water | [6] |

| Storage | Store at +15°C to +25°C |

Chromogenic Reactions with Metal Ions

This compound salt forms characteristic colored precipitates with various metal ions. The color of the complex formed with lead is notably pH-dependent.

| Metal Ion | pH | Observed Color of Complex | Reference |

| Lead (Pb²⁺) | Neutral | Blue-violet | [5] |

| Lead (Pb²⁺) | 2.8 | Scarlet-red | [5] |

| Barium (Ba²⁺) | Any | Red-brown | [5] |

| Strontium (Sr²⁺) | Neutral | Red-brown | [5] |

Spectrophotometric Data

| Compound/Complex | λmax | Molar Absorptivity (ε) | Reference |

| Barium-Rhodizonate Complex | ~520 nm | Data not found | [2] |

| Lead-Rhodizonate Complex | Data not found | Data not found |

Experimental Protocols

Qualitative and Semi-Quantitative Detection of Lead (Sodium Rhodizonate Test)

This test is widely used in forensic science to detect lead residues from gunshot.[4]

3.1.1. Reagents

-

Sodium Rhodizonate Solution (Saturated): Dissolve a small amount of this compound salt in distilled water in a beaker with continuous stirring. The solution should have the color of strong tea. Continue adding the salt until a small amount of powder remains undissolved at the bottom. This solution is not stable and should be prepared fresh daily.

-

Tartrate Buffer Solution (pH 2.8): Dissolve 1.9 g of sodium bitartrate (B1229483) and 1.5 g of tartaric acid in 100 mL of distilled water. This solution is stable for up to one year if stored in a sealed bottle. Discard if cloudiness is observed.

-

5% Hydrochloric Acid Solution: Add 5 mL of concentrated hydrochloric acid to 95 mL of distilled water. Store in a sealed bottle.

3.1.2. Procedure

-

Obtain a sample suspected of containing lead residue (e.g., a swab from a surface).

-

Spray the sample with the saturated sodium rhodizonate solution.

-

Subsequently, spray the sample with the tartrate buffer solution (pH 2.8).

-

Observe for a color change. A scarlet-red color indicates the potential presence of lead.[5]

-

For confirmation, spray the colored spot with the 5% hydrochloric acid solution. A change from scarlet-red to a blue-violet color confirms the presence of lead.[6]

Quantitative Determination of Sulfate (B86663) by Titration

This method utilizes this compound salt as an external indicator for the titration of sulfate ions with a standardized barium chloride solution.

3.2.1. Reagents

-

Standard Barium Chloride Solution (e.g., 0.02 M): Prepare by dissolving a precisely weighed amount of BaCl₂·2H₂O in distilled water.

-

This compound Salt Indicator Solution: Prepare a fresh 0.2% (w/v) solution in distilled water.

-

Ethanol

3.2.2. Procedure

-

To a known volume of the sulfate-containing sample, add an equal volume of ethanol.

-

Titrate the solution with the standard barium chloride solution.

-

To determine the endpoint, periodically transfer a drop of the titration mixture to a spot plate and add a drop of the this compound salt indicator solution.

-

The endpoint is reached when the indicator solution turns from yellow to a red-brown color, indicating the presence of excess barium ions after all the sulfate has precipitated as barium sulfate.

-

Calculate the concentration of sulfate in the sample based on the volume of barium chloride solution used.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the underlying chemical principles and practical workflows for the use of this compound salt.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. ijpras.com [ijpras.com]

- 5. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved barium-rhodizonate method for determination of sulfate ion in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodizonic Acid Disodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Chelating Properties and Applications

Rhodizonic acid disodium (B8443419) salt is a versatile organic compound with significant potential as a chelating agent. Its ability to form intensely colored complexes with a variety of metal ions has led to its widespread use in analytical chemistry. More recently, its unique coordination chemistry is being explored for applications in materials science and drug development. This technical guide provides a comprehensive overview of the chelating properties of rhodizonic acid disodium salt, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Properties and Chelating Action

This compound salt, with the chemical formula C₆Na₂O₆, is the disodium salt of rhodizonic acid. The rhodizonate dianion possesses a unique electronic structure with multiple oxygen atoms that act as coordination sites for metal ions. This allows it to form stable chelate complexes with a wide range of metals, particularly divalent and trivalent cations. The formation of these complexes is often accompanied by a distinct color change, a property that is harnessed in many of its analytical applications.

The chelation reaction involves the displacement of the sodium ions and the formation of coordinate bonds between the metal ion and the oxygen atoms of the rhodizonate ligand. The stability of these complexes varies depending on the metal ion, pH, and solvent conditions.

Quantitative Data on Metal Chelation

The stability of the metal complexes formed by rhodizonic acid is a critical parameter for understanding its efficacy as a chelating agent. The following table summarizes the stability constants (log K) for the formation of 1:1 complexes between rhodizonic acid and various metal ions. These values were determined using the Bjerrum-Calvin pH titration technique.[1]

| Metal Ion | log K₁ (μ = 0.1 M) | log K₁ (μ = 0.075 M) | log K₁ (μ = 0.05 M) |

| Cu(II) | 6.80 | 6.95 | 7.10 |

| Ni(II) | 5.35 | 5.45 | 5.55 |

| Co(II) | 5.20 | 5.30 | 5.40 |

| Zn(II) | 5.10 | 5.20 | 5.30 |

| Cd(II) | 4.95 | 5.05 | 5.15 |

| Mn(II) | 4.80 | 4.90 | 5.00 |

| VO(II) | 6.50 | 6.65 | 6.80 |

| UO₂(II) | 6.30 | 6.45 | 6.60 |

| Al(III) | 7.50 | 7.65 | 7.80 |

| Ca(II) | 3.80 | 3.90 | 4.00 |

| Mg(II) | 3.60 | 3.70 | 3.80 |

Experimental Protocols for Chelation-Based Applications

The ability of this compound salt to form colored complexes with specific metal ions has led to the development of several qualitative and quantitative analytical methods.

Protocol for the Colorimetric Detection of Lead (Sodium Rhodizonate Test)

This test is widely used in forensic science to detect lead residues, such as those from gunshot residue.

Materials:

-

This compound salt

-

Distilled or deionized water

-

Tartaric acid

-

Sodium bitartrate (B1229483)

-

Hydrochloric acid (HCl), 5% (v/v)

-

Spray bottles

-

Filter paper

Procedure:

-

Preparation of Reagents:

-

Saturated this compound Salt Solution: Dissolve this compound salt in distilled water until saturation is reached (a small amount of undissolved solid remains). This solution is unstable and should be prepared fresh daily.[2]

-

Buffer Solution (pH 2.8): Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled water.

-

5% HCl Solution: Carefully add 5 mL of concentrated HCl to 95 mL of distilled water.

-

-

Testing Procedure:

-

Place the sample to be tested (e.g., a swab from a surface) on a piece of clean filter paper.

-

Spray the sample with the saturated this compound salt solution.

-

Spray the same area with the pH 2.8 buffer solution. The appearance of a pink to red color indicates the possible presence of lead or other heavy metals.

-

To confirm the presence of lead, spray the colored area with the 5% HCl solution. If the pink/red color transitions to a blue-violet color, it is a positive indication of lead.

-

Generalized Protocol for Titrimetric Determination of Barium and Sulfate (B86663)

This compound salt can be used as an indicator in the precipitation titration of barium with a standard sulfate solution, or vice versa. The endpoint is indicated by a color change.

Materials:

-

This compound salt indicator solution (typically 0.1-0.2% in water, freshly prepared)

-

Standard solution of barium chloride (BaCl₂)

-

Standard solution of a sulfate (e.g., sodium sulfate, Na₂SO₄)

-

Ethanol (optional, to reduce the solubility of the precipitate)

-

Adjustable pH buffer (e.g., acetate (B1210297) buffer, pH 4-6)

Procedure for Barium Determination:

-

Pipette a known volume of the barium solution into a flask.

-

Add a few drops of the this compound salt indicator solution. The solution will turn a reddish-pink color due to the formation of the barium rhodizonate complex.

-

Titrate with the standard sulfate solution. The sulfate ions will precipitate the barium ions as barium sulfate (BaSO₄).

-

The endpoint is reached when the reddish-pink color of the solution disappears, as all the barium has been precipitated, and the rhodizonate indicator is in its free, yellowish form.

Procedure for Sulfate Determination:

-

Pipette a known volume of the sulfate solution into a flask.

-

Add a known excess of the standard barium chloride solution to precipitate all the sulfate as BaSO₄.

-

Add a few drops of the this compound salt indicator.

-

Back-titrate the excess barium chloride with the standard sulfate solution until the reddish-pink color disappears.

Applications in Drug Development and Materials Science

While the primary application of this compound salt remains in analytical chemistry, its chelating properties are being investigated in other fields.

Potential in Drug Development

The pro-oxidant activity of rhodizonic acid in the presence of transition metals, leading to the generation of reactive oxygen species (ROS), is an area of research interest. This property could potentially be harnessed for therapeutic purposes, for example, in cancer therapy where inducing oxidative stress in cancer cells is a known strategy.

Furthermore, related heterocyclic compounds, such as rhodanine (B49660) derivatives, have been shown to act as enzyme inhibitors. For instance, certain rhodanine derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is often overactive in cancer cells, promoting their proliferation and survival.

Caption: Inhibition of the STAT3 signaling pathway by rhodanine derivatives.

Synthesis of Metal-Organic Frameworks (MOFs)

The ability of the rhodizonate ligand to coordinate with multiple metal centers makes it a potential building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, catalysis, and separation. The general workflow for synthesizing a rhodizonate-based MOF would involve the self-assembly of metal ions or clusters with the rhodizonate linker under controlled conditions.

Caption: Generalized workflow for the synthesis of a rhodizonate-based MOF.

Conclusion

This compound salt is a powerful chelating agent with well-established applications in analytical chemistry and emerging potential in drug development and materials science. Its strong and often colorful interactions with metal ions provide a versatile platform for the design of new sensors, therapeutic agents, and functional materials. Further research into its biological activities and its incorporation into advanced materials like MOFs is likely to uncover even more exciting applications for this fascinating molecule.

References

Methodological & Application

Application Notes and Protocols for the Detection of Lead in Water using Rhodizonic Acid Disodium Salt

Introduction

Lead (Pb) is a highly toxic heavy metal that poses significant risks to public health and the environment. Its presence in drinking water, even at low concentrations, can lead to severe health issues, particularly in children. Therefore, rapid, sensitive, and specific methods for the detection of lead in aqueous samples are crucial for environmental monitoring and ensuring water quality. The rhodizonic acid disodium (B8443419) salt method is a colorimetric assay that provides a simple and effective means for the qualitative and semi-quantitative determination of lead. This application note provides a detailed protocol for the use of rhodizonic acid disodium salt for lead detection in water, intended for researchers, scientists, and drug development professionals.

The principle of this method is based on the reaction of lead(II) ions with this compound salt in a weakly acidic medium (pH ≈ 2.8) to form a scarlet-red precipitate of lead rhodizonate.[1][2] The specificity of the test is enhanced at this pH, as the complexes of many other metals are unstable under these conditions.[1][2] A subsequent confirmatory step involving the addition of dilute hydrochloric acid, which turns the scarlet-red precipitate to a stable blue-violet color, is indicative of the presence of lead.[3][4]

Quantitative Data Summary

The performance of the this compound salt method for lead detection is summarized in the tables below.

| Parameter | Value | Reference(s) |

| Visual Limit of Detection | < 5 ppb (µg/L) | [5] |

| Limit of Detection (with preconcentration) | 0.6 µg/L | |

| Optimal pH | 2.8 | [1][2][3] |

| Positive Color Change | Scarlet-red precipitate | [1][2] |

| Confirmatory Color Change | Blue-violet (after addition of HCl) | [3][4] |

Table 1: Performance Characteristics of the Rhodizonic Acid Method for Lead Detection.

| Interfering Ion | Concentration/Observation | Mitigation Strategy | Reference(s) |

| Barium (Ba²⁺) | Can form an orange or red-brown precipitate. The color is independent of pH. | Maintain pH at 2.8 and use the hydrochloric acid confirmatory step. | [1][2] |

| Tin (Sn²⁺) | Can react at pH 2.8 to give a colored complex. | Add hydrogen peroxide to the sample to oxidize Sn²⁺ to non-reacting Sn⁴⁺. | [6] |

| Silver (Ag⁺) | Potentially interfering, but has low solubility and is not expected to interfere significantly in typical water samples. | Control of pH. | [6] |

| Thallium (Tl⁺) | Can react at pH 2.8. | Specificity is increased with the HCl confirmatory step. Further studies on tolerance limits are recommended. | [7] |

| Cadmium (Cd²⁺) | Can react at pH 2.8. | Specificity is increased with the HCl confirmatory step. Further studies on tolerance limits are recommended. | [7] |

Table 2: Potential Interferences and Mitigation Strategies.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the procedure for lead detection in water samples.

1. Reagent Preparation

-

This compound Salt Solution (Saturated):

-

To a small beaker, add a small amount of this compound salt powder.

-

Add distilled or deionized water dropwise while stirring until a saturated solution is formed, which will appear the color of strong tea.[4] A small amount of undissolved powder should remain at the bottom.

-

Note: This solution is unstable and should be prepared fresh daily.[4]

-

-

Tartrate Buffer (pH 2.8):

-

Dissolve 1.9 g of sodium bitartrate (B1229483) and 1.5 g of tartaric acid in 100 mL of distilled or deionized water.[3][4]

-

If necessary, heat gently on a hot plate with magnetic stirring to aid dissolution.

-

Store in a sealed bottle. The solution is stable for up to one year, but should be discarded if it becomes cloudy.[4]

-

-

Hydrochloric Acid (5% v/v):

-

Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled or deionized water in a suitable container.

-

Safety Precaution: Always add acid to water, never the other way around. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Store in a sealed bottle.

-

2. Protocol for Lead Detection in Water

This protocol is designed for the qualitative and semi-quantitative detection of lead in a water sample.

-

Step 1: Sample Preparation

-

Collect the water sample in a clean container. If the sample is turbid, it should be filtered through a 0.45 µm filter.

-

-

Step 2: pH Adjustment

-

To 10 mL of the water sample in a test tube or beaker, add 1 mL of the Tartrate Buffer (pH 2.8). Mix well.

-

-

Step 3: Initial Reaction

-

Step 4: Confirmatory Test

-

To the solution from Step 3, add 2-3 drops of 5% Hydrochloric Acid.

-

Observe the color change. If the scarlet-red precipitate dissolves and the solution turns a distinct blue-violet color, the presence of lead is confirmed.[3][4] If the color disappears or changes to a different color, the initial result may have been a false positive.

-

-

Step 5: Controls

-

Positive Control: Prepare a known lead standard solution (e.g., 1 ppm lead nitrate) and run it through the same procedure. This should yield a positive scarlet-red to blue-violet color change.

-

Negative Control: Use distilled or deionized water as the sample and run it through the same procedure. No significant color change should be observed.

-

Visualizations

Below are diagrams illustrating the chemical reaction pathway and the experimental workflow.

Caption: Chemical reaction pathway for the detection of lead using this compound salt.

Caption: Step-by-step experimental workflow for lead detection in water samples.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Archived | Firearms Examiner Training | Sodium Rhodizonate Test | National Institute of Justice [nij.ojp.gov]

- 4. portal.ct.gov [portal.ct.gov]

- 5. WO2020037252A1 - Methods, apparatuses, and kits for detection of lead and other materials in water - Google Patents [patents.google.com]

- 6. US8183049B2 - Method for detecting lead present in specimen - Google Patents [patents.google.com]

- 7. datapdf.com [datapdf.com]

Application Notes and Protocols for the Use of Rhodizonic Acid Disodium Salt as a Titration Indicator for Barium

Introduction

Rhodizonic acid disodium (B8443419) salt is a chemical compound that serves as an effective indicator for the volumetric determination of barium and sulfates.[1] This method is based on the formation of a distinctly colored precipitate, a red-brown barium rhodizonate complex, which allows for a clear visual endpoint determination.[2][3] The titration can be performed in two ways: directly, by titrating a solution containing barium ions with a standardized sulfate (B86663) solution, or indirectly, by titrating a sulfate solution with a standardized barium solution. The indicator is particularly useful in acidic solutions, where the barium complex turns a bright red or pink, while the colored complexes of other ions, such as strontium, are destroyed.[3]

Principle of the Method

The fundamental principle of this titration method lies in the reaction between barium ions (Ba²⁺) and sulfate ions (SO₄²⁻) to form an insoluble precipitate of barium sulfate (BaSO₄).

Ba²⁺ (aq) + SO₄²⁻ (aq) → BaSO₄ (s)

Rhodizonic acid disodium salt is used to indicate the presence of excess barium ions in the solution. In the presence of Ba²⁺, rhodizonic acid forms a red-colored precipitate. During the titration of a barium solution with a sulfate solution, the red color of the barium-rhodizonate complex persists as long as excess barium ions are present. The endpoint is reached when all the barium ions have been precipitated by the sulfate titrant, leading to the disappearance of the red color.[3]

Conversely, when titrating a sulfate solution with a barium solution, the endpoint is marked by the first appearance of a pink or red color, indicating that all the sulfate has reacted and a slight excess of barium ions is now present to form the colored complex with the indicator.[3] The optimal pH for this titration is in the range of 4-6.[2]

Quantitative Data Summary

The following table summarizes the results from volumetric determinations of barium using this compound salt as an indicator, as reported in a study by J. C. Giblin. The method's reliability is demonstrated by the consistency of results obtained by different analysts.

| Analyst | Titration Description | Volume of BaCl₂ solution (mL) | Volume of H₂SO₄ (N/10) (mL) | Calculated Barium Concentration (g/L) | Weighed Barium (g/L) |

| A | 25 mL BaCl₂ solution titrated with H₂SO₄ | 25.0 | 27.1, 27.1 | 6.945 | 6.85 |

| B | 25 mL BaCl₂ solution titrated with H₂SO₄ | 25.0 | 27.0, 27.0 | 6.945 | 6.85 |

| C | 25 mL H₂SO₄ titrated with BaCl₂ solution | 22.5, 22.6 (Mean: 22.55) | 25.0 | 6.777 | 6.85 |

In a separate analysis of water samples, the method demonstrated good precision with a relative standard deviation (RSD, n=7) between 0.30% and 0.42%.[2]

Experimental Protocols

1. Preparation of Reagents

-

Standard Barium Chloride Solution (approx. 0.05 M): Accurately weigh approximately 12.2 g of barium chloride dihydrate (BaCl₂·2H₂O) and dissolve it in 1 liter of deionized water. Standardize this solution against a known concentration of a standard sulfate solution.

-

Standard Sulfuric Acid Solution (0.1 N): Prepare a 0.1 N (0.05 M) solution of sulfuric acid by diluting concentrated sulfuric acid. Standardize this solution against a primary standard like anhydrous sodium carbonate.

-

This compound Salt Indicator:

-

External Indicator Paper: Dissolve a small amount of this compound salt in deionized water to form a yellow solution. Dip strips of filter paper into this solution and allow them to dry in a dark place.[2][3] The dried papers should have a yellow stain.

-

Indicator Solution: Prepare a fresh, dilute aqueous solution of this compound salt. Due to the instability of the solution, it should be prepared fresh for each use.[4] The stability can be improved by storing the solution at a pH below 3.

-

2. Protocol for the Titration of a Barium Solution with Sulfuric Acid

This protocol is suitable for determining the concentration of barium in a sample.

-

Pipette a known volume (e.g., 25.0 mL) of the barium chloride solution into a titration flask.

-

Add a few drops of the freshly prepared this compound salt indicator solution. The solution should turn a reddish-brown or pink color due to the formation of the barium-rhodizonate complex.

-

Titrate the solution with the standardized sulfuric acid solution from a burette.

-

Continuously swirl the flask during the titration. As the sulfuric acid is added, a white precipitate of barium sulfate will form.

-

The endpoint is reached when the red color of the indicator completely disappears, and the supernatant liquid becomes colorless or faintly yellow.

-

Record the volume of sulfuric acid used.

-

Repeat the titration at least two more times to ensure concordant results.

3. Protocol for the Titration of a Sulfate Solution with Barium Chloride (External Indicator Method)

This protocol is suitable for determining the concentration of sulfate in a sample.

-

Pipette a known volume (e.g., 25.0 mL) of the standard sulfuric acid solution into a titration flask.

-

Begin adding the barium chloride solution from a burette. A white precipitate of barium sulfate will form.

-

After the addition of a few milliliters of the barium chloride solution, stop the titration, allow the precipitate to settle, and transfer a drop of the clear supernatant liquid using a glass rod onto a spot on the prepared rhodizonic acid indicator paper.

-

Continue adding the barium chloride solution in small increments. After each addition, allow the precipitate to settle and test a drop of the supernatant on a fresh spot on the indicator paper.

-

The endpoint is reached when a drop of the supernatant liquid first produces a pink or red color on the indicator paper.[3] This indicates that all the sulfate has been precipitated, and there is now a slight excess of barium ions.

-

Record the volume of barium chloride solution used.

-

Repeat the titration at least two more times for accuracy.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Chemical principle of barium titration using rhodizonate indicator.

Caption: Experimental workflows for direct and indirect barium titration.

References

Application Note: Sodium Rhodizonate Test for Gunshot Residue (GSR) Analysis

Introduction

The Sodium Rhodizonate Test is a rapid and effective chromophoric test used in forensic science to detect the presence of lead, a key component of most firearm primer residues.[1][2] When a firearm is discharged, a cloud of microscopic particles, known as gunshot residue (GSR), is expelled from the muzzle and other openings of the weapon.[3] Detecting the pattern and presence of this residue on a target, such as clothing, can be crucial for estimating muzzle-to-target distance.[2][4] The Sodium Rhodizonate test specifically identifies vaporous and particulate lead, including lead from primer compounds like lead azide (B81097) or lead styphnate.[2] This application note provides a detailed protocol for the preparation of reagents and the execution of the test for GSR analysis.

Principle of the Method

The test is a sequential chemical process. The area is first treated with a saturated solution of sodium rhodizonate. A buffer solution is then applied to adjust the pH to 2.8 and eliminate the reagent's background color.[1][5] At this pH, lead and some other heavy metals will form a pink-colored complex.[5][6] The application of a dilute hydrochloric acid solution serves as a confirmatory step; the pink color fades, and the formation of a blue-violet color is a specific indication of the presence of lead.[1][5] Due to potential chemical interferences, this test should always be performed after the Modified Griess Test (for nitrites) and the Dithiooxamide Test (for copper).[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of reagents used in the Sodium Rhodizonate test.

| Reagent | Component 1 | Component 2 | Solvent | Concentration/pH | Shelf Life |

| Sodium Rhodizonate Solution | Sodium Rhodizonate powder | N/A | Distilled H₂O | Saturated | ~1 hour; prepare fresh daily.[1] |

| pH 2.8 Buffer Solution | 1.5 g Tartaric Acid | 1.9 g Sodium Bitartrate (B1229483) | 100 mL Distilled H₂O | pH 2.8 | Up to one year; discard if cloudy.[5] |

| Hydrochloric Acid Confirmatory Solution | 5 mL concentrated Hydrochloric Acid (HCl) | 95 mL Distilled H₂O | N/A | 5% (v/v) | Up to one year.[5] |

| Acetic Acid for Bashinski Transfer | 15 mL Glacial Acetic Acid | 85 mL Distilled H₂O | N/A | 15% (v/v) | - |

Experimental Protocols

Safety Precautions: All procedures should be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[5]

Reagent Preparation

-

Saturated Sodium Rhodizonate Solution: In a small beaker, add a small amount of sodium rhodizonate powder. Add distilled water dropwise and stir until the solution is the color of dark tea. A saturated solution is achieved when a small amount of powder remains undissolved at the bottom.[1][5] This solution is unstable and must be prepared fresh for each day of testing.[5]

-

pH 2.8 Buffer Solution: Using a magnetic stirrer, dissolve 1.9 grams of sodium bitartrate and 1.5 grams of tartaric acid in 100 mL of distilled water.[5] Store in a sealed, labeled bottle.

-

5% Hydrochloric Acid Solution: Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled water in a suitable container.[5] Mix thoroughly and store in a sealed, labeled bottle.

Quality Control

Before testing evidence, perform a control check. On a piece of filter paper, make a faint mark with a known lead source (e.g., a lead bullet). Use an unmarked area of the same paper as a negative control. Process the filter paper with the three-step spray sequence described below. A blue-violet color should appear only on the lead mark.[5]

Protocol 1: Direct Application Method

This method is suitable for light-colored surfaces.

-

Place the item to be tested flat within a chemical fume hood.[1]

-

Uniformly spray the area of interest with the saturated sodium rhodizonate solution.[5]

-

Spray the same area with the pH 2.8 buffer solution. This will remove the yellow background color from the first reagent. The appearance of a pink color indicates the possible presence of lead or other metals.[1][5]

-

Spray the same area with the 5% hydrochloric acid solution. The fading of the pink color and the development of a distinct blue-violet color confirms the presence of lead.[1][5]

-

Immediately photograph the results, as the blue-violet color may fade over time.[5] Allow the item to dry completely before storage.

Protocol 2: Bashinski Transfer Method

This method is recommended for dark-colored items where color changes may be masked.[5]

-

Place a piece of clean filter paper over the area of interest on the evidence item.

-

While the filter paper is on the item, uniformly dampen it with a 15% acetic acid solution.[5]

-

Cover the damp filter paper with several layers of dry filter paper.

-

Using a hot iron, press the layers until they are completely dry. This transfers the residue from the item to the bottom filter paper.[5]

-

Carefully separate the filter paper that was in direct contact with the evidence.

-

Process this filter paper using the steps outlined in the Direct Application Method .[5]

Visualizations

Caption: Step-by-step workflow for GSR detection using direct and transfer methods.

Caption: Logical flow of the sodium rhodizonate reaction with lead in GSR.

References

- 1. Archived | Firearms Examiner Training | Sodium Rhodizonate Test | National Institute of Justice [nij.ojp.gov]

- 2. Module 12 :: Sodium Rhodizonate Test [archive.gfjc.fiu.edu]